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Compound of Interest
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Cat. No.: B1212554 Get Quote

Executive Summary: Menisporphine is an oxoisoaporphine alkaloid, a class of isoquinoline

alkaloids known for their diverse and potent biological activities.[1][2] Primarily isolated from the

rhizomes of Menispermum dauricum DC, this compound and its structural analogs have

garnered significant interest in the scientific community.[2][3] Research highlights their potential

as anti-inflammatory, anticancer, and antiarrhythmic agents.[2][3][4] A notable analog,

Menisoxoisoaporphine A, has been shown to exert anti-inflammatory effects by targeting

phosphodiesterase 4B (PDE4B), which in turn modulates the NF-κB signaling pathway.[3] The

synthesis of Menisporphine has been achieved through innovative methods like photoredox-

catalyzed C-H arylation, offering a flexible approach to generate diverse isoquinoline

structures.[1] This guide provides an in-depth overview of the chemistry, pharmacology, and

experimental methodologies related to Menisporphine and its analogs, aimed at researchers

and professionals in drug discovery and development.

Introduction to Menisporphine and Isoquinoline
Alkaloids
Isoquinoline alkaloids are a large and structurally diverse family of natural products, many of

which possess significant pharmacological properties.[5] Within this family, aporphine alkaloids

are characterized by a tetracyclic aromatic N-containing skeleton.[4] Menisporphine belongs

to a subclass known as oxoisoaporphines, which are derivatives of 7H-dibenzo[de,h]quinolin-7-

one and are distinguished by a carbonyl group at the C7 position.[2][4]

1.1 Chemical Structure and Classification
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Menisporphine is classified as an oxoisoaporphine alkaloid. The core structure is a tetracyclic

system derived from a 1-benzylisoquinoline precursor. The oxoisoaporphine scaffold has a

great potential for pharmacological applications, though studies on its photochemical activity

linked to biological applications are still emerging.[2]

1.2 Natural Sources

The primary natural source of Menisporphine and its related oxoisoaporphine alkaloids is the

dried rhizome of Menispermum dauricum DC, a plant used in traditional Chinese medicine

known as "Beidougen".[2][3] This plant has been traditionally used for its analgesic and

antipyretic properties in treating conditions like sore throat, colitis, and rheumatic arthralgia.[2]

Key Structural Analogs
Several structural analogs of Menisporphine have been identified or synthesized, each with

unique substitutions that can influence their biological activity.

Daurioxoisoporphine C: A closely related oxoisoaporphine alkaloid whose total synthesis has

been reported alongside Menisporphine.[1][6]

Menisoxoisoaporphine A: A novel oxoisoaporphine identified from Menispermi Rhizoma, with

the chemical name 6-(isopentylamino)-4,5,9-trimethoxy-7H-dibenzo[de,h]quinolin-7-one. It

has demonstrated significant anti-inflammatory properties.[3]

Liriodenine and Dicentrinone: These are oxoaporphines that share the core tetracyclic

skeleton but differ in substitution patterns. They are known to have strong anti-protozoal and

anticancer activities, suggesting the importance of the oxo-group and the 1,2-

methylenedioxy group for bioactivity.[4]

Pharmacological Activities and Mechanism of
Action
The oxoisoaporphine scaffold is associated with a range of biological activities. The primary

focus of recent research has been on its anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity
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Recent studies on the analog Menisoxoisoaporphine A (MA) have elucidated a clear anti-

inflammatory mechanism. MA was found to inhibit the lipopolysaccharide (LPS)-induced

inflammatory response in RAW264.7 macrophage cells.[3]

Mechanism of Action: The anti-inflammatory effect is primarily mediated through the inhibition

of phosphodiesterase 4B (PDE4B).[3] PDE4B is a key enzyme that degrades cyclic adenosine

monophosphate (cAMP). By inhibiting PDE4B, MA increases intracellular cAMP levels. This

leads to the activation of Protein Kinase A (PKA), which subsequently suppresses the

activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.

[3] This results in a significant reduction in the production of pro-inflammatory mediators such

as nitric oxide (NO) and cytokines like TNF-α and IL-6.[3]
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Anti-inflammatory Signaling Pathway of Menisoxoisoaporphine A

LPS

TLR4 Receptor

 Binds

NF-κB Signaling
Pathway

 Activates

Inflammatory Response
(TNF-α, IL-6, iNOS)

 Upregulates

Menisoxoisoaporphine A

PDE4B

 Inhibits

cAMP

 Degrades

PKA

 Activates

 Inhibits

Click to download full resolution via product page

Anti-inflammatory pathway of a Menisporphine analog.
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Other Potential Activities
Anticancer Activity: The broader class of aporphine alkaloids, including oxoaporphines, has

demonstrated significant anticancer effects across multiple cancer types.[4] The presence of

the oxo-group is considered a key factor for this cytotoxicity.[4]

Antiarrhythmic Activity: Some studies have recognized the beneficial activity of

oxoisoaporphines in the cardiovascular system, suggesting they may act as antiarrhythmic

drugs.[2][7]

Photosensitizing Properties: Certain oxoisoaporphine derivatives have shown high quantum

yields for singlet oxygen production, suggesting they could be used as photosensitizers in

photodynamic therapy.[8][9]

Quantitative Biological Data
The following table summarizes the key quantitative findings for Menisoxoisoaporphine A (MA),

a potent structural analog of Menisporphine.

Compound Assay
Target/Cell
Line

Result Reference

Menisoxoisoapor

phine A

Anti-

inflammatory

LPS-induced

RAW264.7 cells

Significantly

decreased

mRNA levels of

Il-6, Nos2, and

Tnf-α in a

concentration-

dependent

manner (p <

0.05).

[3]

Menisoxoisoapor

phine A
Binding Affinity PDE4B

Demonstrated

strong binding

ability to the

Tyr405 sites of

PDE4B.

[3]
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Synthesis and Experimental Methodologies
Synthesis of Menisporphine
The total synthesis of Menisporphine has been accomplished via a concise and efficient

strategy involving photoredox catalysis. This modern synthetic approach provides a flexible

means to access diverse isoquinoline alkaloid structures.[1]

General Synthetic Workflow: The core of the strategy is a direct C-H arylation of an isoquinoline

core with an aryldiazonium salt, facilitated by a photoredox catalyst. This method is

complementary to conventional isoquinoline synthesis and allows for a more convergent and

flexible construction of the target molecule.[1][6]

General Workflow for Menisporphine Synthesis

Starting Materials:
- Isoquinoline Core
- Aryldiazonium Salt

Photoredox-Catalyzed
Direct C-H Arylation

Arylated Isoquinoline
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High-level workflow for Menisporphine total synthesis.
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Key Experimental Protocols
5.2.1 Anti-inflammatory Activity Assessment in Macrophages

This protocol describes the general methodology used to evaluate the anti-inflammatory effects

of compounds like Menisoxoisoaporphine A.[3]

Methodology:

Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media (e.g., DMEM)

supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂

incubator.

Compound Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-

treated with various concentrations of the test compound (e.g., Menisoxoisoaporphine A) for

a specified period (e.g., 1-2 hours).

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the cell culture medium to

induce an inflammatory response. A control group without LPS stimulation is also

maintained.

Analysis of Inflammatory Markers:

Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is

measured using the Griess reagent assay as an indicator of NO production.

Cytokine mRNA Expression: Total RNA is extracted from the cells. Reverse transcription is

performed to synthesize cDNA, followed by quantitative real-time PCR (RT-qPCR) to

measure the relative mRNA expression levels of inflammatory genes such as Tnf-α, Il-6,

and Nos2. Gene expression is typically normalized to a housekeeping gene (e.g.,

GAPDH).
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Experimental Workflow for Anti-inflammatory Assay
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Workflow for assessing in vitro anti-inflammatory effects.

Conclusion and Future Perspectives
Menisporphine and its structural analogs represent a promising class of isoquinoline alkaloids

with significant therapeutic potential, particularly in the realm of inflammatory diseases and

oncology. The elucidation of the anti-inflammatory mechanism for Menisoxoisoaporphine A via

PDE4B inhibition provides a strong foundation for targeted drug design.[3] Future research

should focus on:
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Structure-Activity Relationship (SAR) Studies: Synthesizing a broader range of analogs to

optimize potency and selectivity for targets like PDE4B while minimizing off-target effects.

In Vivo Efficacy: Translating the promising in vitro results into animal models of inflammation,

cancer, and cardiac arrhythmia.

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion

(ADME) properties of lead compounds to assess their drug-like potential.

Exploration of Other Activities: Further investigating the anticancer, antiarrhythmic, and

photosensitizing properties of this chemical class.

The development of efficient synthetic routes will be crucial for advancing these compounds

from laboratory curiosities to potential clinical candidates.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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